molecular formula C8H4ClNO2 B099725 5-Chloroisatin CAS No. 17630-76-1

5-Chloroisatin

Cat. No.: B099725
CAS No.: 17630-76-1
M. Wt: 181.57 g/mol
InChI Key: XHDJYQWGFIBCEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione (isatin). One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure high yield.

Industrial Production Methods

Industrial production of 5-chloro-1H-indole-2,3-dione follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloroisatin has been extensively studied for its pharmacological properties. It serves as a precursor for synthesizing various biologically active compounds, including:

  • Antibacterial Agents : Derivatives of this compound have shown promising antibacterial activity. A study demonstrated the synthesis of 1,2,3-triazole derivatives from this compound, which exhibited significant antibacterial properties against several strains of bacteria .
  • Anticonvulsant Activity : Research indicates that certain derivatives of this compound possess anticonvulsant effects. The muscle relaxant properties were evaluated using isolated rabbit jejunum models, showing concentration-dependent relaxation effects .
  • Anticancer Activity : Some studies have reported the anticancer potential of this compound derivatives. The compound has been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Several derivatives have demonstrated the ability to reduce inflammation in experimental models .

Synthesis and Derivative Development

The synthesis of this compound derivatives is a focal point in research due to their enhanced biological activities compared to the parent compound. Notable synthetic approaches include:

  • Cycloaddition Reactions : The synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloadditions has been reported. These reactions utilize non-catalyzed thermal activation methods to create new compounds with improved biological profiles .
  • Thiosemicarbazone Formation : The creation of thiosemicarbazone derivatives from this compound has been explored for their potential insecticidal properties against agricultural pests .

Material Science Applications

Beyond medicinal chemistry, this compound and its derivatives have applications in material science:

  • Corrosion Inhibitors : Research has shown that certain derivatives can act as effective organic inhibitors of corrosion in acidic environments. Electrochemical studies reveal that these compounds can significantly reduce corrosion rates in metal substrates exposed to corrosive media .
  • Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its derivatives can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .

Case Study 1: Muscle Relaxant Effects

A study conducted on the myorelaxant activity of new derivatives synthesized from this compound showed that these compounds could significantly inhibit spontaneous contractions in isolated rabbit jejunum tissues. The results indicated a concentration-dependent effect with nearly complete inhibition at higher concentrations .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing triazole derivatives from this compound and assessing their antimicrobial efficacy against various pathogens. The findings revealed that several synthesized compounds displayed notable antibacterial activity, suggesting potential therapeutic uses in treating infections .

Application Area Activity Type Findings
Medicinal ChemistryAntibacterialSignificant activity against bacterial strains
AnticonvulsantMuscle relaxant effects observed in animal models
AnticancerInhibition of cancer cell proliferation
Material ScienceCorrosion InhibitionEffective at reducing corrosion rates
Organic ElectronicsFavorable charge transport properties

Mechanism of Action

The mechanism of action of 5-chloro-1H-indole-2,3-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-indole-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Biological Activity

5-Chloroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities. This compound is characterized by its potential as an anticancer, antibacterial, antifungal, and muscle relaxant agent. The following sections provide an overview of the biological activities associated with this compound, supported by research findings and data tables.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. A study evaluated the in vitro cytotoxicity of this compound-based Schiff base ligands and their metal complexes. The results indicated that these complexes exhibited superior antiproliferative activity compared to the free ligands. Specifically, metal complexes derived from this compound linked to benzothiazole showed IC50 values less than 2.80 μM against MCF7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cell lines .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)
Free Ligand L(1)MCF7>10
Free Ligand L(2)HeLa>10
Metal Complex [Cu(L(1))2]Cl2MCF7<2.80
Metal Complex [Zn(L(1))2]HepG2<2.80

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied due to rising antibiotic resistance. In a recent study, various derivatives were synthesized and tested against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 5 mg/mL against gram-positive bacteria, while showing lesser efficacy against gram-negative strains .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMIC (mg/mL)
Compound 1Staphylococcus aureus5
Compound 2Escherichia coli5
Compound 3Pseudomonas aeruginosaResistant

Muscle Relaxant Effects

Research has also explored the muscle relaxant effects of compounds derived from this compound. One study found that several derivatives significantly reduced spontaneous contractions in isolated rabbit jejunum in a concentration-dependent manner. The most effective compounds demonstrated nearly complete inhibition at higher concentrations .

Table 3: Muscle Relaxant Effects of this compound Derivatives

CompoundConcentration (mg/mL)% Contraction Inhibition
Compound A0.197
Compound B0.575
Compound C1.0~100

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
  • Antibacterial Mechanism : Its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Muscle Relaxation Mechanism : The muscle relaxant effects are linked to alterations in calcium ion dynamics within smooth muscle cells.

Q & A

Q. What are the most reliable synthetic routes for 5-Chloroisatin, and how can reaction conditions be optimized for reproducibility?

Basic
The synthesis of this compound can be achieved via chlorination of isatin using trichloroisocyanuric acid (TCCA), a safer alternative to traditional chlorine gas. This solvent-free method reduces toxicity and improves efficiency, yielding this compound or 5,7-dichloroisatin depending on the isatin:TCCA ratio . For reproducibility, key variables include reaction time (e.g., 2–4 hours), solvent choice (e.g., DMF or glacial acetic acid), and catalyst systems (e.g., K₂CO₃ with BTBA for alkyne functionalization) . Documenting precise molar ratios, temperature, and purification steps (e.g., recrystallization in methanol) is critical .

Q. How should this compound derivatives be characterized to confirm structural integrity and purity?

Basic
Characterization requires a multi-technique approach:

  • Spectroscopy : IR for carbonyl and azomethine groups; ¹H/¹³C NMR for substituent positioning .
  • Chromatography : TLC (e.g., Rf values in PE:EA systems) and LC/MS for molecular ion verification .
  • Elemental analysis : To confirm purity (>95%) and stoichiometry .
    For novel derivatives, include X-ray crystallography (e.g., IUCrData structures) and melting point consistency .

Q. How can computational methods like DFT be integrated with experimental data to study this compound derivatives?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G level predicts molecular geometry, vibrational frequencies, and electronic properties. Compare computational results with experimental data (e.g., bond lengths from XRD or spectral peaks) to validate structural models . For example, discrepancies in dipole moments or HOMO-LUMO gaps may indicate solvent effects or intermolecular interactions not accounted for in simulations .

Q. When encountering conflicting bioactivity data in different studies, what analytical approaches resolve discrepancies?

Advanced

  • Purity verification : Reassess synthesis protocols and analytical methods (e.g., HPLC purity checks) .
  • Experimental conditions : Compare solvent systems, concentration ranges, and biological assay parameters (e.g., bacterial strains, incubation times) .
  • Statistical rigor : Apply ANOVA or regression models to evaluate dose-response variability . Contradictions may arise from overlooked variables (e.g., metal complex geometry in antimicrobial tests) .

Q. What strategies ensure reproducibility in synthesizing this compound-based heterocycles?

Basic

  • Standardized protocols : Detailed step-by-step procedures for reactions like 1,3-dipolar cycloaddition or Schiff base formation .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., BTBA) to enhance reaction rates .
  • Supplementary documentation : Provide full spectral data and crystallization conditions in supporting information .

Q. How to design experiments to evaluate structure-activity relationships (SAR) in this compound derivatives?

Advanced

  • Systematic substitution : Vary substituents (e.g., alkylation, halogenation) and correlate with bioactivity .
  • In vitro assays : Test cytotoxicity (e.g., brine shrimp lethality) and antimicrobial activity (e.g., MIC against S. aureus) .
  • Computational docking : Map ligand-receptor interactions (e.g., COX-2 or fungal enzyme binding) to identify pharmacophores .

Q. What analytical techniques are critical for assessing purity in this compound synthesis?

Basic

  • Chromatography : TLC (Rf tracking) and HPLC for real-time purity assessment .
  • Thermal analysis : Melting point consistency (±2°C deviation) .
  • Mass spectrometry : High-resolution LC/MS to detect byproducts or degradation .

Q. How to approach mechanistic studies on this compound's biological activity?

Advanced

  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock or Schrödinger .
  • Gene expression profiling : Use RT-qPCR to assess apoptosis-related genes in cytotoxicity studies .
  • Comparative assays : Test metal complexes (e.g., Cu(II) vs. Zn(II)) to evaluate coordination-dependent activity .

Q. What are the best practices for documenting synthetic procedures for peer review?

Basic

  • Journal guidelines : Follow standards like Beilstein Journal of Organic Chemistry for experimental details .
  • Data granularity : Report yields, solvent volumes, and characterization metrics (e.g., λmax in UV-Vis) .
  • Supporting information : Archive NMR/FTIR spectra and crystallography data in repositories .

Q. How to handle contradictions between theoretical predictions and experimental results in this compound studies?

Advanced

  • Re-examine assumptions : Check basis set adequacy in DFT or solvent models in docking studies .
  • Method validation : Cross-verify with alternative techniques (e.g., XRD vs. DFT for bond angles) .
  • Error analysis : Quantify experimental uncertainties (e.g., ±0.01 Å in XRD) and computational convergence thresholds .

Properties

IUPAC Name

5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDJYQWGFIBCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170111
Record name 5-Chloro-1H-indole-2,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-76-1
Record name 5-Chloroisatin
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Record name 5-Chloro-1H-indole-2,3-dione
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Record name 17630-76-1
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Record name 5-Chloro-1H-indole-2,3-dione
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Record name 5-chloro-1H-indole-2,3-dione
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Synthesis routes and methods

Procedure details

To a hot solution of conc. H2SO4 (20 mL) at 60° C. was added portion wise N-(4-chloro-phenyl)-2-hydroxyimino-acetamide (5.5 g, 27.0 mmol). After the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitated solid was separated, filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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